1-Bromo-4-(isopropoxymethyl)benzene

PTP1B inhibition bromophenol anti-diabetic

1-Bromo-4-(isopropoxymethyl)benzene (CAS 98446-84-5) is a para-substituted brominated aryl alkyl ether with molecular formula C₁₀H₁₃BrO and molecular weight 229.11 g/mol. It exists as a clear liquid at room temperature with a computed density of 1.3±0.1 g/cm³, a predicted boiling point of 248.9±15.0 °C at 760 mmHg, and a flash point of 98.6±21.5 °C.

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 98446-84-5
Cat. No. B1291319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(isopropoxymethyl)benzene
CAS98446-84-5
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC(C)OCC1=CC=C(C=C1)Br
InChIInChI=1S/C10H13BrO/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3
InChIKeyFPONJHKBJZMGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(isopropoxymethyl)benzene (CAS 98446-84-5): Procurement-Ready Physicochemical and Regulatory Baseline


1-Bromo-4-(isopropoxymethyl)benzene (CAS 98446-84-5) is a para-substituted brominated aryl alkyl ether with molecular formula C₁₀H₁₃BrO and molecular weight 229.11 g/mol [1]. It exists as a clear liquid at room temperature with a computed density of 1.3±0.1 g/cm³, a predicted boiling point of 248.9±15.0 °C at 760 mmHg, and a flash point of 98.6±21.5 °C [2]. The compound is classified under the EU CLP regulation with Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 for respiratory tract irritation (H335) [3]. It is commercially available from multiple suppliers at purities of 95% to 98%, with long-term storage recommended in cool, dry conditions .

Why 1-Bromo-4-(isopropoxymethyl)benzene Cannot Be Interchanged with Methoxy, Ethoxy, or Meta-Positional Analogs


While several 4-bromobenzyl alkyl ethers share the same core scaffold, substituting the alkoxy chain length or bromine ring position alters key physicochemical properties, reactivity profiles, and biological outcomes in ways that can compromise synthetic reproducibility. The isopropoxymethyl substituent confers a computed LogP of 3.1 — intermediate between the more hydrophilic methoxy analog and more lipophilic higher alkoxy derivatives — which directly affects partitioning in biphasic reaction systems and chromatographic purification [1]. Crucially, in a structurally related bromophenol series, replacing an ethoxymethyl group with an isopropoxymethyl group improved PTP1B inhibitory potency from IC₅₀ 0.84 μM to 0.63 μM, a 1.33-fold enhancement [2]. The para-substitution pattern also dictates regiochemical outcomes in cross-coupling reactions: the para-bromo isomer offers distinct reactivity in Suzuki-Miyaura couplings compared to its meta isomer, affecting both product regiochemistry and catalyst selection . These differences are not interchangeable in multi-step synthetic routes where each intermediate's steric and electronic properties are optimized for downstream transformations.

1-Bromo-4-(isopropoxymethyl)benzene: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Isopropoxymethyl vs. Ethoxymethyl Substituent: 1.33-Fold Superior PTP1B Inhibition in a Structurally Related Bromophenol Pair (HPN vs. BPN)

In the only published direct comparative study involving an isopropoxymethyl vs. ethoxymethyl substituent swap on a brominated aromatic scaffold, the isopropoxymethyl-containing analogue HPN exhibited a 1.33-fold stronger inhibition of protein tyrosine phosphatase 1B (PTP1B) than its ethoxymethyl counterpart BPN [1]. This head-to-head comparison demonstrates that the isopropoxymethyl ether motif, when incorporated into a bromoaromatic framework, can measurably enhance target binding affinity relative to the ethoxymethyl congener. While the comparison is on a more complex polybrominated diarylmethane scaffold rather than the monosubstituted building block itself, the data provide the strongest available class-level evidence that the isopropoxymethyl group offers pharmacologically meaningful differentiation over the ethoxymethyl analog.

PTP1B inhibition bromophenol anti-diabetic structure-activity relationship

Boiling Point Differentiation from Lower Alkoxy Homologs: 248.9 °C (Isopropoxy) vs. 236.7 °C (Ethoxy) and 110–112 °C/8 mmHg (Methoxy)

The isopropoxymethyl derivative has a predicted normal boiling point of 248.9±15.0 °C at 760 mmHg, which is 12.2 °C higher than the ethoxymethyl analog (236.7±15.0 °C) and substantially above the methoxymethyl analog (110–112 °C at 8 mmHg) . This incremental boiling point difference is significant for vacuum distillation purification, where the isopropoxy derivative's reduced volatility at a given temperature translates to different fractional distillation cut points compared to the ethoxy and methoxy homologs. The flash point follows the same rank order: 98.6 °C (isopropoxy) > 93.7 °C (ethoxy) > 106 °C (methoxy, at reduced pressure) .

physicochemical property boiling point distillation purification formulation

Para vs. Meta Isomer: Regiochemical Identity Determines Cross-Coupling and Electrophilic Substitution Outcomes

1-Bromo-4-(isopropoxymethyl)benzene (para isomer) and 1-bromo-3-(isopropoxymethyl)benzene (meta isomer, CAS 1247851-10-0) are positional isomers with identical molecular formulas (C₁₀H₁₃BrO) and molecular weights (229.11 g/mol) and nearly identical predicted densities (~1.3 g/cm³) and boiling points (~248.9 °C) . However, the para-substitution pattern places the bromine atom and the isopropoxymethyl group in a 1,4-relationship on the benzene ring, establishing a defined electronic push-pull system that influences the oxidative addition step in palladium-catalyzed cross-coupling reactions differently than the meta isomer. In Suzuki-Miyaura couplings, para-substituted aryl bromides generally react with different rates and may require different catalyst loadings compared to their meta counterparts due to differences in the electronic influence of the substituent on the C–Br bond polarization . Furthermore, the para isomer's symmetry simplifies NMR spectral interpretation and reduces the number of potential regioisomeric byproducts in subsequent transformations compared to the meta isomer.

regiochemistry Suzuki coupling cross-coupling positional isomer para-substitution

Validated Synthetic Route with Quantified Yield: 85% via NaH-Mediated Etherification in DMF

A reproducible synthetic protocol for 1-Bromo-4-(isopropoxymethyl)benzene has been documented using 60% NaH in mineral oil, isopropanol (7.59 mL, 36 mmol), and dry DMF at 0–5 °C under argon, yielding the pure product as a clear oil in 85% yield (2.33 g) after silica gel filtration . This Williamson-type etherification of 4-bromobenzyl bromide with isopropyl alcohol benefits from the secondary alcohol's sufficiently nucleophilic alkoxide while avoiding the competing elimination side reactions that can plague tertiary alkoxide nucleophiles. By comparison, the synthesis of 4-bromobenzyl methyl ether employs analogous conditions but the higher volatility of the methoxy product (bp 110–112 °C/8 mmHg) requires different workup and isolation strategies .

synthesis etherification Williamson ether synthesis yield reproducibility

Patent-Cited Utility as an Intermediate for Prostaglandin IP Receptor Antagonists

1-Bromo-4-(isopropoxymethyl)benzene is explicitly cited as a synthetic intermediate in the preparation of prostaglandin IP (prostacyclin) receptor antagonists, as disclosed in the European Patent Application by Bley, Keith Roger et al. (1999) [1]. IP receptor antagonists such as RO1138452 and RO3244794 have been characterized as potent and selective antagonists with analgesic and anti-inflammatory potential, exhibiting pKi values of 8.3–9.3 at human IP receptors [2]. The isopropoxymethyl-substituted benzyl moiety present in the target compound is structurally embedded within the 4-isopropoxybenzyl-phenylamine pharmacophore common to this antagonist series . While the methoxy and ethoxy analogs may theoretically serve similar roles, the specific isopropoxy substitution pattern is directly referenced in the patent literature, providing procurement justification for this specific CAS number within IP receptor antagonist discovery programs.

IP receptor antagonist prostaglandin patent intermediate pharmaceutical synthesis analgesic

1-Bromo-4-(isopropoxymethyl)benzene: Evidence-Anchored Application Scenarios for Scientific Procurement


Medicinal Chemistry: PTP1B Inhibitor Development Leveraging Isopropoxymethyl Superiority over Ethoxymethyl

The HPN vs. BPN head-to-head data (IC₅₀ 0.63 μM vs. 0.84 μM) establish that the isopropoxymethyl ether motif confers a measurable PTP1B affinity advantage [1]. Research groups developing PTP1B-targeted therapeutics for Type 2 diabetes should preferentially procure 1-bromo-4-(isopropoxymethyl)benzene as a key building block to incorporate this validated pharmacophoric element into lead optimization libraries. The compound's LogP of 3.1 also ensures adequate membrane permeability for cellular target engagement assays [2].

Process Chemistry: Distillation-Optimized Intermediate Selection Based on Boiling Point Differential

The 12.2 °C higher boiling point of the isopropoxy derivative (248.9 °C) compared to the ethoxy analog (236.7 °C) [1] makes it the preferred choice when downstream chemistry involves high-temperature reactions or when vacuum distillation is the intended purification method and thermal degradation of more volatile ethoxy/methoxy congeners is a concern. The documented 85% synthetic yield with simple silica gel filtration [2] further supports process feasibility at gram scale.

IP Receptor Antagonist Discovery: Patent-Referenced Intermediate for Analgesic and Anti-Inflammatory Programs

The explicit citation of 1-bromo-4-(isopropoxymethyl)benzene in European patent applications for IP receptor antagonists [1] provides direct procurement justification for medicinal chemistry teams targeting prostacyclin receptor modulation. The isopropoxy-substituted benzyl motif is structurally conserved in the RO1138452/RO3244794 antagonist series (pKi 8.3–9.3) [2], and procurement of the patent-referenced CAS number ensures fidelity to the established SAR rather than introducing untested alkoxy homologs.

Parallel Synthesis and Cross-Coupling Library Construction: Para-Regioisomer Specification

For Suzuki-Miyaura or Heck cross-coupling-based library synthesis, the para-substituted isomer must be explicitly procured to maintain regiochemical consistency across compound arrays [1]. The meta isomer (CAS 1247851-10-0), despite identical molecular weight and nearly identical physical properties [2], would generate different biaryl products with potentially divergent biological activities. Proper CAS number specification at the procurement stage eliminates this risk.

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23 linked technical documents
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